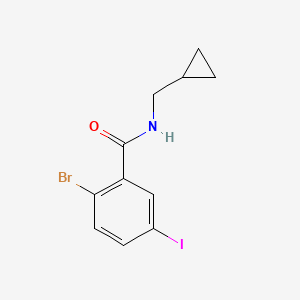

2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

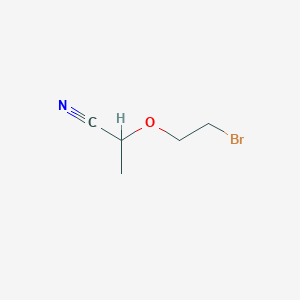

“2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . This particular compound has additional substituents: a bromine atom at the 2nd position, an iodine atom at the 5th position, and a cyclopropylmethyl group attached to the nitrogen atom of the amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring, the amide functional group, and the halogen atoms (bromine and iodine) attached to the benzene ring . The cyclopropylmethyl group attached to the nitrogen atom of the amide group would add additional complexity to the structure .Chemical Reactions Analysis

Benzamides, including this compound, can undergo a variety of chemical reactions. For example, they can participate in nucleophilic acyl substitution reactions . The bromine and iodine atoms on the benzene ring make it more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the benzene ring, the amide group, and the halogen atoms would likely make it relatively polar . The exact properties would need to be determined experimentally.Scientific Research Applications

Antiviral Activity

Indole derivatives, which include compounds like 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus, with promising IC50 values .

Anti-inflammatory Activity

The indole nucleus, present in 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, is known for its anti-inflammatory effects. This makes it a potential candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Compounds with an indole base are being explored for their anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of new cancer therapies. The specific structure of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide may offer unique interactions with cancer cell receptors .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide could be used to combat drug-resistant pathogens, offering a new avenue for the treatment of various bacterial infections .

Antidiabetic Activity

Research has indicated that indole derivatives may have applications in managing diabetes. By influencing the receptors involved in glucose metabolism, compounds like 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide could play a role in the development of new antidiabetic medications .

Antimalarial Activity

Indole derivatives have shown potential in the treatment of malaria. Their ability to interfere with the life cycle of the malaria parasite makes them interesting candidates for the synthesis of new antimalarial drugs .

Safety And Hazards

properties

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-5-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrINO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRPBNYVGXSUSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=CC(=C2)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)

![5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B1381409.png)